An In-depth Technical Guide to (5-(Hydroxymethyl)furan-2-yl)boronic acid
An In-depth Technical Guide to (5-(Hydroxymethyl)furan-2-yl)boronic acid
CAS Number: 1256355-56-2
This guide provides a comprehensive overview of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a valuable building block for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and key applications, with a focus on its role in the synthesis of bioactive molecules through Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1256355-56-2 | [1][3][4] |
| Molecular Formula | C5H7BO4 | [1] |
| Molecular Weight | 141.92 g/mol | [1] |
| Physical State | Solid | [1] |
| Boiling Point | 371.3 ± 52.0 °C at 760 mmHg | [3] |
| Purity | ≥ 95% | [1][3] |
| Storage Temperature | -20°C | [3] |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for (5-(Hydroxymethyl)furan-2-yl)boronic acid is not extensively documented in readily accessible scientific literature. However, the synthesis of structurally related furan-2-ylboronic acids often involves the lithiation of a suitable furan precursor followed by reaction with a trialkyl borate and subsequent acidic workup.
For instance, a patented method for the production of the related compound, 5-formyl-2-furylboronic acid, involves the protection of the formyl group of 2-furaldehyde, followed by reaction with a boric acid ester in the presence of a base, and subsequent deprotection and isolation.[5] A similar strategy, starting from 2,5-bis(hydroxymethyl)furan or a protected derivative, could potentially be employed for the synthesis of (5-(Hydroxymethyl)furan-2-yl)boronic acid.
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for (5-(Hydroxymethyl)furan-2-yl)boronic acid.
Applications in Drug Discovery and Development
Boronic acids are crucial building blocks in medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[2] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.[6] The furan ring, being a bioisostere for other aromatic systems, and the hydroxymethyl group, which can participate in hydrogen bonding or be further functionalized, make (5-(Hydroxymethyl)furan-2-yl)boronic acid an attractive starting material for the synthesis of novel drug candidates.
While specific examples detailing the use of (5-(Hydroxymethyl)furan-2-yl)boronic acid in the synthesis of named pharmaceutical agents are not prevalent in the reviewed literature, its structural motifs are present in various bioactive molecules. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxic and antibacterial activities.[7][8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for carbon-carbon bond formation.[9][10][11] The general mechanism involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction using a furan-based boronic acid, which can be adapted for (5-(Hydroxymethyl)furan-2-yl)boronic acid.
Materials:
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv)
-
(5-(Hydroxymethyl)furan-2-yl)boronic acid (1.2 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 4.5 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, t-amyl alcohol)
-
Reaction vessel (e.g., round-bottomed flask)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide, (5-(Hydroxymethyl)furan-2-yl)boronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst and the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Biological Activity
While specific signaling pathways directly modulated by compounds derived solely from (5-(Hydroxymethyl)furan-2-yl)boronic acid are not explicitly detailed in the surveyed literature, the broader class of furan-containing molecules and boronic acid derivatives are known to exhibit a wide range of biological activities.
For example, various furan derivatives have shown potential as antimicrobial and anticancer agents.[7][8] Boronic acids themselves are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the active site serine residue.[13] The landmark approval of the boronic acid-containing drug Bortezomib, a proteasome inhibitor for treating multiple myeloma, has spurred significant interest in boron-containing compounds in drug discovery.[2]
The incorporation of the (5-(Hydroxymethyl)furan-2-yl) moiety into a larger molecule could therefore be a strategy to modulate the activity of various biological targets, including but not limited to kinases, proteases, and G-protein coupled receptors (GPCRs). Further research is needed to elucidate the specific biological effects of compounds synthesized using this particular building block.
Safety Information
(5-(Hydroxymethyl)furan-2-yl)boronic acid is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (5-(Hydroxymethyl)furan-2-yl)boronic acid | 1256355-56-2 [sigmaaldrich.com]
- 4. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]
- 5. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. chemicalbook.com [chemicalbook.com]
